molecular formula C18H13NO2 B2736412 (2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one CAS No. 315681-46-0

(2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one

Cat. No.: B2736412
CAS No.: 315681-46-0
M. Wt: 275.307
InChI Key: RSRKAFCAKWZBPQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H13NO2 and its molecular weight is 275.307. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activities

Certain derivatives of quinolinylchalcone, which share structural similarities with "(2E)-1-(3-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one," have been synthesized and evaluated for their antiproliferative activities against non-small cell lung cancers and breast cancers. These compounds have shown potential as lead compounds for further development in cancer treatment, with one exhibiting significant activity against the growth of H1299 and SKBR-3 cell lines, and another showing potent activity against MDA-MB231 cells, while being non-cytotoxic to normal cells (Tseng et al., 2013).

Antitumor Activity

Quinolinone derivatives have been synthesized, characterized, and evaluated for their antitumor activity against cancer cells such as human neuroblastoma SK-N-SH and human lung carcinoma A549 cell line in vitro. The results highlighted the potential of these compounds in inhibiting tumor cell growth, showcasing their relevance in the development of new cancer therapies (Nagarapu et al., 2011).

Anticancer Agents

A series of novel 4-hydroxy-1-phenyl/methyl-3-(3-substituted-1-(substitutedimino)propyl)quinolin-2(1H)-one derivatives were synthesized and evaluated as possible anticancer agents. Some of these derivatives showed promising anticancer activity against K562 and Hep 3b cell lines, indicating their potential in cancer treatment (Desai et al., 2017).

Antitubercular Evaluation

A series of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones were synthesized and showed good yields through a catalyzed condensation process. Among these compounds, some were found to be active against Mycobacterium tuberculosis H37Rv (MTB), suggesting their potential application in treating tuberculosis (Kantevari et al., 2011).

Molecular Recognition

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained through bio-catalytic steps, was used as a chiral solvating agent for molecular recognition of the enantiomers of acids. This application in NMR and fluorescence spectroscopy demonstrates its utility in chiral analysis and enantiomeric discrimination, important in pharmaceutical research and development (Khanvilkar & Bedekar, 2018).

Properties

IUPAC Name

(E)-1-(3-hydroxyphenyl)-3-quinolin-2-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-16-6-3-5-14(12-16)18(21)11-10-15-9-8-13-4-1-2-7-17(13)19-15/h1-12,20H/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRKAFCAKWZBPQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.